molecular formula C10H9NO3 B14629934 (4-Methoxyphenyl)methyl carbonocyanidate CAS No. 57022-36-3

(4-Methoxyphenyl)methyl carbonocyanidate

Cat. No.: B14629934
CAS No.: 57022-36-3
M. Wt: 191.18 g/mol
InChI Key: AQBQMZAWXVXZGV-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)methyl cyanoformate is an organic compound with the molecular formula C10H9NO3. It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a cyanoformate group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of (4-methoxyphenyl)methyl cyanoformate typically involves the reaction of (4-methoxyphenyl)methanol with cyanoformic acid or its derivatives under specific conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

(4-Methoxyphenyl)methyl cyanoformate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, leading to the formation of amides or other substituted derivatives.

Common reagents used in these reactions include bases, acids, and specific catalysts depending on the desired transformation. Major products formed from these reactions include various substituted phenyl derivatives and functionalized organic compounds .

Scientific Research Applications

(4-Methoxyphenyl)methyl cyanoformate finds applications in several scientific research areas:

Mechanism of Action

The mechanism of action of (4-methoxyphenyl)methyl cyanoformate involves its interaction with specific molecular targets, leading to various biochemical effects. The cyanoformate group can undergo hydrolysis to release cyanide ions, which can inhibit certain enzymes and metabolic pathways. Additionally, the methoxyphenyl moiety can interact with cellular receptors and proteins, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

(4-Methoxyphenyl)methyl cyanoformate can be compared with other similar compounds such as:

    (4-Methoxyphenyl)methyl acetate: Similar in structure but with an acetate group instead of a cyanoformate group.

    (4-Methoxyphenyl)methyl isocyanate: Contains an isocyanate group, leading to different reactivity and applications.

    (4-Methoxyphenyl)methyl carbamate: Features a carbamate group, which imparts different biological activities.

Properties

CAS No.

57022-36-3

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

(4-methoxyphenyl)methyl cyanoformate

InChI

InChI=1S/C10H9NO3/c1-13-9-4-2-8(3-5-9)7-14-10(12)6-11/h2-5H,7H2,1H3

InChI Key

AQBQMZAWXVXZGV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC(=O)C#N

Origin of Product

United States

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